Cas no 88223-35-2 (2-Bromo-9,9-dibutylfluorene)

2-Bromo-9,9-dibutylfluorene structure
2-Bromo-9,9-dibutylfluorene structure
Product Name:2-Bromo-9,9-dibutylfluorene
Numero CAS:88223-35-2
MF:C21H25Br
MW:357.32720541954
MDL:MFCD12031333
CID:640709
Update Time:2023-12-05

2-Bromo-9,9-dibutylfluorene Proprietà chimiche e fisiche

Nomi e identificatori

    • 2-Bromo-9,9-dibutyl-9H-fluorene
    • 2-Bromo-9,9-dibutylfluorene
    • 2-BROMO-9,9-DI-N-BUTYLLFLUORENE
    • 2-BROMO-9,9-DI-N-BUTYLFLUOREN
    • 9H-Fluorene, 2-bromo-9,9-dibutyl-
    • 2-Bromo-9,9-dibutyl-9H-fluorene (ACI)
    • MDL: MFCD12031333
    • Inchi: 1S/C21H25Br/c1-3-5-13-21(14-6-4-2)19-10-8-7-9-17(19)18-12-11-16(22)15-20(18)21/h7-12,15H,3-6,13-14H2,1-2H3
    • Chiave InChI: AVCNDQUBVOMMSL-UHFFFAOYSA-N
    • Sorrisi: BrC1C=C2C(C3C(C2(CCCC)CCCC)=CC=CC=3)=CC=1

Proprietà calcolate

  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 0
  • Conta atomi pesanti: 22
  • Conta legami ruotabili: 6

Proprietà sperimentali

  • Punto di fusione: 53.0 to 57.0 deg-C
  • Punto di ebollizione: 434.6℃ at 760 mmHg
  • Punto di infiammabilità: 207.715℃

2-Bromo-9,9-dibutylfluorene Informazioni sulla sicurezza

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2-Bromo-9,9-dibutylfluorene Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: N-Bromosuccinimide Solvents: Acetone ;  3 h, 80 °C
Riferimento
Diphenylamino end-capped oligofluorenes with enhanced functional properties for blue light emission: Synthesis and structure-property relationships
Li, Zhong Hui; et al, Chemistry - A European Journal, 2005, 11(11), 3285-3293

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Sodium hydroxide Catalysts: Tetrabutylammonium bromide Solvents: Dimethyl sulfoxide ,  Water ;  rt; 3 h, rt
Riferimento
A generic and effective strategy for highly effective "intrinsic" molecular luminescence in the condensed state
Zhu, Yakun; et al, Journal of Materials Chemistry C: Materials for Optical and Electronic Devices, 2013, 1(34), 5277-5284

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: Potassium hydroxide Catalysts: Potassium iodide Solvents: Dimethyl sulfoxide ;  rt → 10 °C; 45 min, 10 °C; 10 °C → 20 °C; overnight, 20 °C
Riferimento
Substitution of carbazole modified fluorenes as π-extension in Ru(II) complex-influence on performance of dye-sensitized solar cells
Chandrasekharam, Malapaka; et al, Advances in OptoElectronics, 2011, 963068,

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Dimethyl sulfoxide
Riferimento
New bithiazole-functionalized organic photosensitizers for dye-sensitized solar cells
Lai, Lai-Fan; et al, Dyes and Pigments, 2013, 96(2), 516-524

Metodo di produzione 5

Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Dimethyl sulfoxide ;  overnight, 90 °C
2.1 Reagents: N-Bromosuccinimide Solvents: Acetone ;  3 h, 80 °C
Riferimento
The synthesis, photophysical and electrochemical properties of a series of novel 3,8,13-substituted triindole derivatives
Zhu, Tianhao; et al, Dyes and Pigments, 2012, 95(3), 679-688

Metodo di produzione 6

Condizioni di reazione
1.1 Reagents: Bromine Solvents: Dimethylformamide ;  2 h, cooled
2.1 Reagents: Sodium tert-butoxide Solvents: Tetrahydrofuran ;  12 h, rt → reflux
Riferimento
Synthesis and properties of N-(9,9-dibutyl-9H-fluoren-2-yl) phenanthren-9-amine
Liu, Hui, Guangzhou Huagong, 2015, 43(16), 114-115

Metodo di produzione 7

Condizioni di reazione
1.1 Reagents: Propylene carbonate ,  N-Bromosuccinimide ;  60 °C
2.1 Reagents: Potassium hydroxide ,  Potassium iodide Solvents: Dimethyl sulfoxide ;  60 °C
Riferimento
Blue-light-emitting multifunctional triphenylamine-centered starburst quinolines: synthesis, electrochemical and photophysical properties
Jiang, Peng; et al, Organic & Biomolecular Chemistry, 2012, 10(24), 4704-4711

Metodo di produzione 8

Condizioni di reazione
1.1 Reagents: N-Bromosuccinimide Solvents: Acetone ;  overnight, 80 °C
Riferimento
Synthesis and structure-property relationships of symmetric ambipolar quaterfluorene-containing oxadiazole as a central core and diphenylamine as end-capping moieties
Yang, Fan; et al, Australian Journal of Chemistry, 2008, 61(7), 541-546

Metodo di produzione 9

Condizioni di reazione
1.1 Reagents: N-Bromosuccinimide Solvents: Acetone ;  3 h, 80 °C
Riferimento
The synthesis, photophysical and electrochemical properties of a series of novel 3,8,13-substituted triindole derivatives
Zhu, Tianhao; et al, Dyes and Pigments, 2012, 95(3), 679-688

Metodo di produzione 10

Condizioni di reazione
1.1 Reagents: Sodium hydroxide Catalysts: Tetrabutylammonium bromide Solvents: Dimethyl sulfoxide ,  Water ;  30 min, 0 °C
1.2 6 h, rt
Riferimento
Triindolo-Truxene Derivatives: Design, Synthesis, and Fine-Tuning of Electronic Properties and Molecular Assembly through Molecular Engineering
Chen, Jun-Bo; et al, Chemistry - A European Journal, 2019, 25(5), 1293-1299

Metodo di produzione 11

Condizioni di reazione
1.1 Reagents: Sodium hydroxide Catalysts: Benzyltriethylammonium chloride ,  Tetrabutylammonium chloride Solvents: Dimethyl sulfoxide ,  Water ;  12 h, 100 °C
Riferimento
Novel Star-Shaped Triphenylamine-Based Molecular Glasses and Their Use in OFETs
Sonntag, Martin; et al, Chemistry of Materials, 2005, 17(11), 3031-3039

Metodo di produzione 12

Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Dimethyl sulfoxide ;  rt → 90 °C; 5 h, 90 °C; 90 °C → rt
1.2 Solvents: Water ;  rt
Riferimento
Generation and Spectroscopic Profiles of Stable Multiarylaminium Radical Cations Bridged by Fluorenes
Chang, Chao-Che; et al, Organic Letters, 2011, 13(10), 2702-2705

Metodo di produzione 13

Condizioni di reazione
1.1 Reagents: Potassium tert-butoxide Solvents: Dimethylformamide ;  1 h, rt
2.1 Reagents: N-Bromosuccinimide Solvents: Propylene carbonate ;  57 °C; 30 min, 60 °C
Riferimento
A study of two thermostable NLO chromophores with different π-electron bridges using fluorene as the donor
Wang, Haoran; et al, New Journal of Chemistry, 2015, 39(2), 1038-1044

Metodo di produzione 14

Condizioni di reazione
Riferimento
Porphyrin sensitizers with modified indoline donors for dye-sensitized solar cells
Song, Heli; et al, Journal of Materials Chemistry C: Materials for Optical and Electronic Devices, 2018, 6(15), 3927-3936

Metodo di produzione 15

Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Dimethyl sulfoxide ;  overnight, 90 °C
2.1 Reagents: N-Bromosuccinimide Solvents: Acetone ;  3 h, 80 °C
Riferimento
Diphenylamino end-capped oligofluorenes with enhanced functional properties for blue light emission: Synthesis and structure-property relationships
Li, Zhong Hui; et al, Chemistry - A European Journal, 2005, 11(11), 3285-3293

Metodo di produzione 16

Condizioni di reazione
1.1 Reagents: N-Bromosuccinimide Solvents: Propylene carbonate ;  2 min, 60 °C
2.1 Reagents: Potassium hydroxide Catalysts: Potassium iodide Solvents: Dimethyl sulfoxide ;  rt; 1 h, rt
Riferimento
A "turn-on" fluorescent sensor for ultrasensitive detection of melamine based on a new fluorescence probe and AuNPs
Lu, Qiujun; et al, Analyst (Cambridge, 2015, 140(4), 1155-1160

2-Bromo-9,9-dibutylfluorene Raw materials

2-Bromo-9,9-dibutylfluorene Preparation Products

2-Bromo-9,9-dibutylfluorene Fornitori

Amadis Chemical Company Limited
Membro d'oro
Audited Supplier Fornitore verificato
(CAS:88223-35-2)2-Bromo-9,9-dibutylfluorene
Numero d'ordine:A862281
Stato delle scorte:in Stock
Quantità:25g
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 30 August 2024 08:34
Prezzo ($):151.0
Email:sales@amadischem.com
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Amadis Chemical Company Limited
(CAS:88223-35-2)2-Bromo-9,9-dibutylfluorene
A862281
Purezza:99%
Quantità:25g
Prezzo ($):151.0
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